molecular formula C18H24N2O2S2 B3718808 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol

5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol

Cat. No.: B3718808
M. Wt: 364.5 g/mol
InChI Key: MXZJVGASZOPOCI-UHFFFAOYSA-N
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Description

5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol is a complex organic compound characterized by its unique structure, which includes ethylamino groups and disulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursors, followed by the introduction of ethylamino groups through nucleophilic substitution reactions. The disulfanyl linkage is formed via oxidative coupling reactions, often using reagents such as iodine or hydrogen peroxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfanyl linkage, yielding thiol derivatives.

    Substitution: The ethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethylamino groups and disulfanyl linkage play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethylamino)-2-hydroxy-5-methylphenol
  • 2-[[4-(Ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]phenol

Uniqueness

5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol is unique due to its specific combination of ethylamino groups and disulfanyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-5-19-13-9-15(21)17(7-11(13)3)23-24-18-8-12(4)14(20-6-2)10-16(18)22/h7-10,19-22H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZJVGASZOPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1C)SSC2=C(C=C(C(=C2)C)NCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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